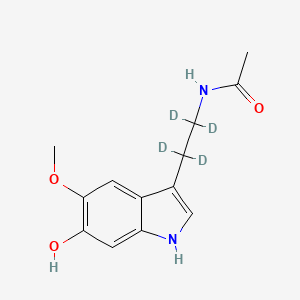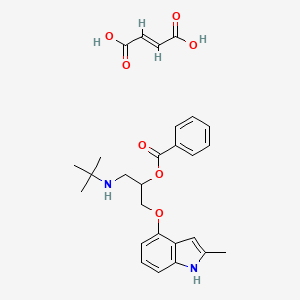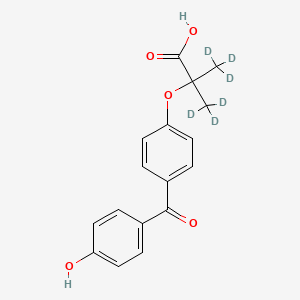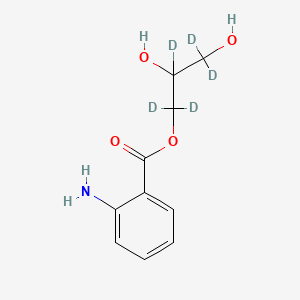
(1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium can influence the compound’s chemical properties, making it useful for specific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate typically involves the deuteration of precursor molecules followed by esterification. One common method includes the deuteration of glycerol to obtain (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) alcohol, which is then reacted with 2-aminobenzoic acid under esterification conditions. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester functional group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
(1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate has several applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in the development of advanced polymers and electronic materials.
作用机制
The mechanism of action of (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate involves its interaction with specific molecular targets. The deuterium atoms can alter the compound’s metabolic stability and reduce the rate of enzymatic degradation. This can lead to prolonged activity and improved efficacy in biological systems. The compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
相似化合物的比较
- (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) octadecanoate
- 5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Comparison: Compared to similar compounds, (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate is unique due to its specific functional groups and deuterium content. This uniqueness can result in distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
属性
分子式 |
C10H13NO4 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate |
InChI |
InChI=1S/C10H13NO4/c11-9-4-2-1-3-8(9)10(14)15-6-7(13)5-12/h1-4,7,12-13H,5-6,11H2/i5D2,6D2,7D |
InChI 键 |
VHWSRELATOUTAG-VJPLVGRJSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1N)O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)

![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)


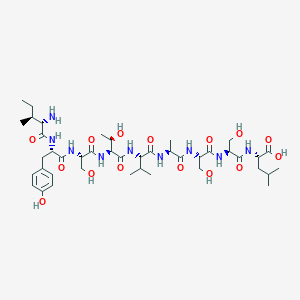
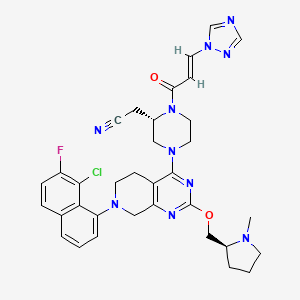
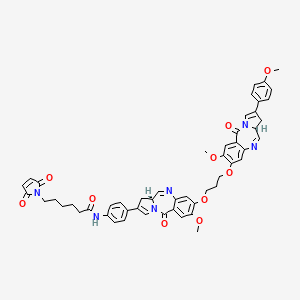
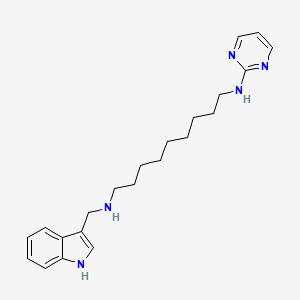
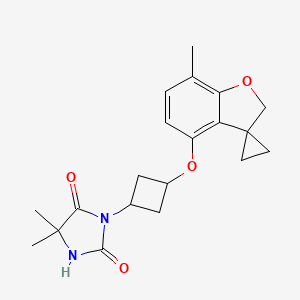
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
